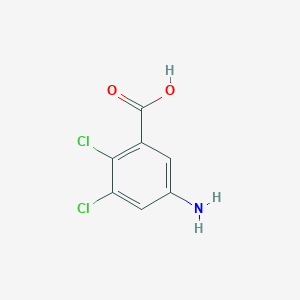

5-Amino-2,3-dichlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 5-amino-2,3-dichlorobenzoic acid often involves the introduction of amino and chloro substituents into the benzoic acid framework. For example, the synthesis of 2-amino-3,5-dichlorobenzonitrile involves specific reactions that introduce chloro and amino groups into the benzoic acid derivative . Similarly, the synthesis of hyperbranched poly(ester-amide)s based on diamino benzoic acids demonstrates the reactivity of amino-substituted benzoic acids towards the formation of polymers .

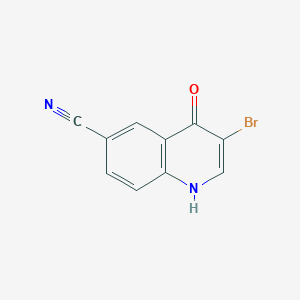

Molecular Structure Analysis

The molecular structure of compounds similar to 5-amino-2,3-dichlorobenzoic acid has been studied using various spectroscopic methods and theoretical calculations. For instance, the vibrational spectra and molecular geometry of 2-amino-3,5-dichlorobenzonitrile and 5-amino-2-chlorobenzoic acid have been analyzed using density functional theory (DFT) and compared with experimental spectroscopic data . These studies provide insights into the electronic structure and bonding characteristics of chloro- and amino-substituted benzoic acids.

Chemical Reactions Analysis

The chemical reactivity of amino-substituted benzoic acids is highlighted in the synthesis of amino acid derivatives and their potential as linkers in bioactive compounds . Additionally, the coordination chemistry of amino-substituted benzoic acids with metal ions, as seen in the complexes of Sm(III) and Tb(III) with 2-aminobenzoic and 2-amino-5-chlorobenzoic acids, reveals the reactivity of these compounds towards forming metal-ligand complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and amino-substituted benzoic acids are often characterized by their spectroscopic signatures, as well as their thermal and thermodynamic parameters. For example, the vibrational spectra of 3-amino-2,5-dichlorobenzoic acid provide information about its structural properties and the influence of substituents on its vibrational modes . The thermal analysis of metal complexes with amino-substituted benzoic acids gives insights into their stability and decomposition patterns .

Safety and Hazards

5-Amino-2,3-dichlorobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mecanismo De Acción

Target of Action

It is structurally similar to chloramben (3-amino-2,5-dichlorobenzoic acid), which is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses . Therefore, it’s plausible that 5-Amino-2,3-dichlorobenzoic acid may have similar targets.

Mode of Action

Given its structural similarity to chloramben, it may interact with similar targets and induce changes that inhibit the growth of certain plants .

Pharmacokinetics

Its solubility in water, which can impact its bioavailability, is known for chloramben, a structurally similar compound, which is 700 mg/l .

Result of Action

Chloramben, a structurally similar compound, is known to control the seedlings of broadleaf weeds and annual grasses , suggesting that 5-Amino-2,3-dichlorobenzoic acid may have similar effects.

Propiedades

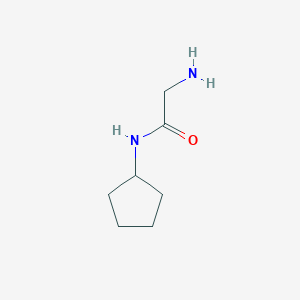

IUPAC Name |

5-amino-2,3-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCVUGZLAQJJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605061 |

Source

|

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2,3-dichlorobenzoic acid | |

CAS RN |

50917-32-3 |

Source

|

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)

![1-[(1-Aminopropan-2-YL)oxy]-2-methylbenzene](/img/structure/B1290204.png)

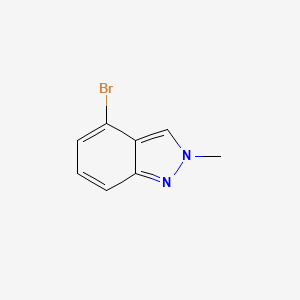

![6-Bromo-1-methyl-1H-benzo[D]imidazole](/img/structure/B1290216.png)